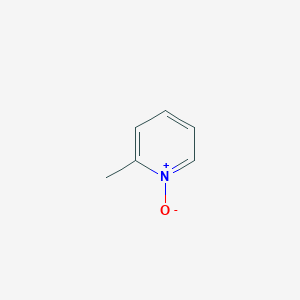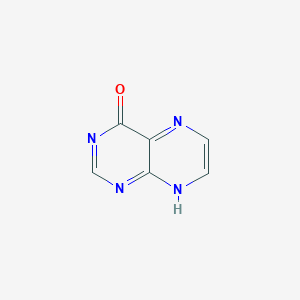
4,4'-Bipyridine 1,1'-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bipyridine 1,1’-dioxide is an organic compound with the molecular formula C10H8N2O2. It is a derivative of bipyridine, where both nitrogen atoms are oxidized to form N-oxides. This compound is known for its unique chemical properties and has found applications in various fields, including coordination chemistry, catalysis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
4,4’-Bipyridine 1,1’-dioxide can be synthesized through several methods. One common approach involves the oxidation of 4,4’-bipyridine using hydrogen peroxide or peracids. The reaction typically proceeds under mild conditions, with the bipyridine dissolved in an appropriate solvent such as acetic acid or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete oxidation.
Another method involves the use of 4,4’-bipyridine N,N’-dichloride as a starting material, which is then treated with hydrogen peroxide to yield 4,4’-bipyridine 1,1’-dioxide .
Industrial Production Methods
In an industrial setting, the production of 4,4’-bipyridine 1,1’-dioxide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the oxidation process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired purity.
化学反应分析
Types of Reactions
4,4’-Bipyridine 1,1’-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: The compound can be reduced back to 4,4’-bipyridine under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: 4,4’-Bipyridine.
Substitution: Functionalized bipyridine derivatives with various substituents.
科学研究应用
4,4’-Bipyridine 1,1’-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where metal complexes of 4,4’-bipyridine 1,1’-dioxide are investigated for their cytotoxic properties.
作用机制
The mechanism of action of 4,4’-bipyridine 1,1’-dioxide primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with various metal cations. These complexes can exhibit unique electronic, magnetic, and catalytic properties, depending on the nature of the metal ion and the coordination environment .
相似化合物的比较
Similar Compounds
4,4’-Bipyridine: The parent compound without the N-oxide groups. It is less polar and has different coordination properties compared to 4,4’-bipyridine 1,1’-dioxide.
2,2’-Bipyridine: Another isomer of bipyridine, where the nitrogen atoms are positioned differently. It forms different types of metal complexes and has distinct electronic properties.
3,3’-Bipyridine: Similar to 2,2’-bipyridine but with the nitrogen atoms in the 3,3’ positions. It also exhibits unique coordination chemistry.
Uniqueness
4,4’-Bipyridine 1,1’-dioxide is unique due to the presence of N-oxide groups, which enhance its ability to act as a ligand and form stable complexes with metal ions. This property makes it particularly valuable in the development of advanced materials and catalysts .
属性
IUPAC Name |
4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJJXIXKGPQQNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=CC1=C2C=C[N+](=O)C=C2)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364845 |
Source


|
| Record name | 4,4'-bipyridine 1,1'-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24573-15-7 |
Source


|
| Record name | 4,4'-bipyridine 1,1'-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 4,4'-bipyridine 1,1'-dioxide influence the structure of metal-organic frameworks?
A: this compound (bp4do) acts as a bridging ligand in the formation of metal-organic frameworks (MOFs). Its ability to coordinate to metal ions through its oxygen atoms allows it to link metal centers, influencing the overall framework structure. For instance, in the synthesis of a bismuth halide compound [], bp4do bridges bismuth ions, contributing to the formation of a 0D crystal structure. Additionally, research indicates that the presence of bp4do, whether coordinated or non-coordinated, can significantly impact the conformation and coordination of flexible ligands like biphenyltetracarboxylic acid (H4bptc) when complexed with uranyl cations []. This ability to influence ligand behavior makes bp4do a valuable tool in designing MOFs with desired architectures.
Q2: What role does this compound play in the luminescent properties of metal-organic materials?
A: While the provided research doesn't delve into the specific role of this compound in the luminescent properties of the synthesized materials, it highlights the potential of these materials in luminescent applications. The bismuth halide compound synthesized with bp4do exhibits red phosphorescence with high efficiency, demonstrating its potential for use in white light-emitting diodes (WLEDs) []. This suggests that bp4do, by influencing the overall structure and potentially the electronic properties of the material, contributes to its desirable luminescent behavior. Further investigation is needed to elucidate the specific mechanisms involved.
Q3: Can you elaborate on the diverse coordination modes of this compound observed in the studies?
A: The studies demonstrate the versatility of this compound in its coordination behavior. In the bismuth halide compound, it acts as a bridging ligand, coordinating through both oxygen atoms to different bismuth centers []. This bridging mode is crucial for building extended structures. Conversely, in the uranyl complexes, bp4do can either directly coordinate to the uranyl center, competing with the primary ligand (H4bptc), or remain non-coordinated, influencing the overall assembly through interactions like hydrogen bonding []. This adaptable coordination behavior of bp4do allows for structural diversity and property tuning in the resulting materials.
Q4: Are there any analytical techniques mentioned in the research that are particularly useful for characterizing materials containing this compound?
A: The research highlights the use of single-crystal X-ray diffraction as a powerful technique to determine the crystal structures of compounds containing this compound [, , , ]. This technique provides precise information about the coordination modes of bp4do, bond lengths, bond angles, and the overall three-dimensional arrangement of molecules within the crystal lattice. This structural information is crucial for understanding the properties and potential applications of these materials. Additionally, photoluminescence studies are highlighted as a valuable tool for evaluating the light-emitting properties of materials incorporating bp4do [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-tert-butyl-1H-benzo[d]imidazole](/img/structure/B189439.png)
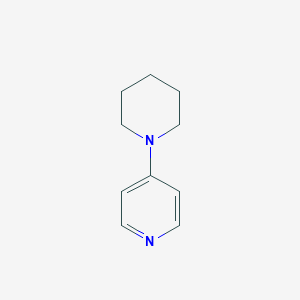
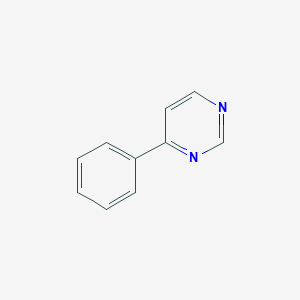
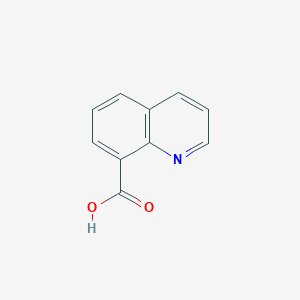
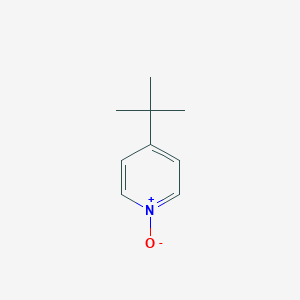

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B189450.png)
![Benzo[b]thiophene 1,1-dioxide](/img/structure/B189451.png)
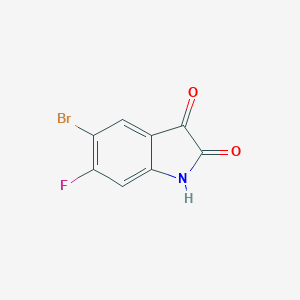
![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)
